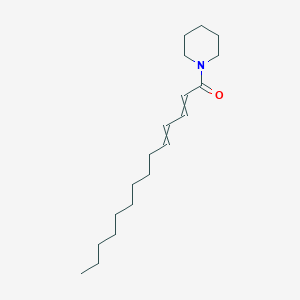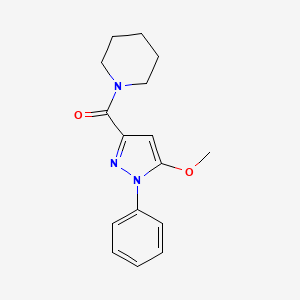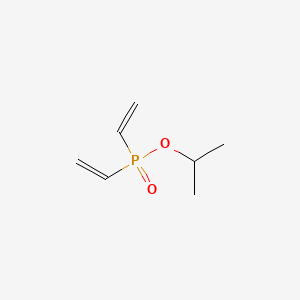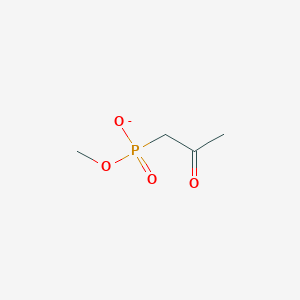
Methyl (2-oxopropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-oxopropyl)phosphonate is an organophosphorus compound with the molecular formula C4H8O4P. It is a phosphonate ester that contains a characteristic C-P bond, where phosphorus is directly bonded to carbon. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
There are two main synthetic approaches to prepare methyl (2-oxopropyl)phosphonate:
Acylation of Methylphosphonates: This method involves the metalation of dialkyl methylphosphonates, followed by the transformation of the organolithium reagent into an organocuprate reagent. The intermediate is then reacted with acetyl chloride or its synthetic equivalent.
Michaelis–Arbuzov Reaction: This approach involves the reaction of haloacetones with trialkyl phosphites. For instance, iodoacetone can be treated with trimethyl phosphite to form dithis compound.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the Michaelis–Arbuzov reaction due to its relatively higher yields and feasibility for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2-oxopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It participates in substitution reactions, where the phosphonate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Applications De Recherche Scientifique
Methyl (2-oxopropyl)phosphonate has diverse applications in scientific research:
Biology: It serves as a model compound for studying the behavior of phosphonates in biological systems.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which methyl (2-oxopropyl)phosphonate exerts its effects involves its ability to mimic phosphates and carboxylates of biological molecules. This mimicry allows it to inhibit metabolic enzymes by binding to their active sites, thereby interfering with their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (2-oxopropyl)phosphonate: Similar in structure but with two methyl groups attached to the phosphonate.
Ethyl (2-oxopropyl)phosphonate: Contains ethyl groups instead of methyl groups.
Diethyl (2-oxopropyl)phosphonate: Similar to dimethyl but with ethyl groups.
Uniqueness
This compound is unique due to its specific reactivity and the ease with which it can be synthesized and manipulated in various chemical reactions. Its ability to serve as a precursor for important reagents like the Bestmann–Ohira reagent highlights its significance in organic synthesis .
Propriétés
Numéro CAS |
52011-39-9 |
|---|---|
Formule moléculaire |
C4H8O4P- |
Poids moléculaire |
151.08 g/mol |
Nom IUPAC |
methoxy(2-oxopropyl)phosphinate |
InChI |
InChI=1S/C4H9O4P/c1-4(5)3-9(6,7)8-2/h3H2,1-2H3,(H,6,7)/p-1 |
Clé InChI |
LAAZIZCOBOBXHQ-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)CP(=O)([O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



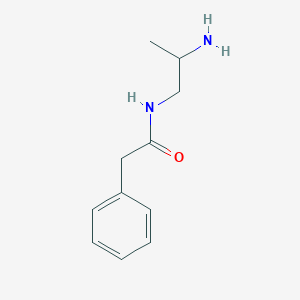
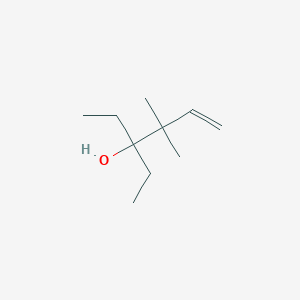


![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)

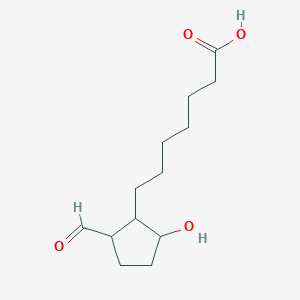

![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)
